Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine
CAS No.: 574731-12-7
VCID: VC2706836
Molecular Formula: C10H12F3NO
Molecular Weight: 219.2 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine - 574731-12-7](/images/structure/VC2706836.png)
Description |
Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.20 g/mol . This compound features a trifluoromethoxy group attached to a phenyl ring, which is further linked to an ethylamine moiety. The presence of fluorine atoms in the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it of interest in medicinal chemistry and materials science. Synthesis and Chemical ReactionsThe synthesis of Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine typically involves nucleophilic substitution reactions. For example, reacting 3-(trifluoromethoxy)benzyl chloride with ethylamine can yield this compound. The specific conditions and reagents used can affect the yield and purity of the final product. Biological Activity and ApplicationsEthyl({[3-(trifluoromethoxy)phenyl]methyl})amine may exhibit biological activity due to its structural components. The trifluoromethoxy group enhances lipophilicity, which can facilitate interactions with biological membranes and targets. This property makes it a candidate for further research in drug design and development, particularly in areas where increased lipophilicity is beneficial. Comparison with Similar CompoundsSeveral compounds share structural similarities with Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine, including those with different alkyl groups or functional groups attached to the phenyl ring. For instance, Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine contains a methyl group instead of an ethyl group, which can affect its biological activity and chemical properties.
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 574731-12-7 | |||||||||
Product Name | Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine | |||||||||
Molecular Formula | C10H12F3NO | |||||||||
Molecular Weight | 219.2 g/mol | |||||||||
IUPAC Name | N-[[3-(trifluoromethoxy)phenyl]methyl]ethanamine | |||||||||
Standard InChI | InChI=1S/C10H12F3NO/c1-2-14-7-8-4-3-5-9(6-8)15-10(11,12)13/h3-6,14H,2,7H2,1H3 | |||||||||
Standard InChIKey | NZVRNZTVYQWPOO-UHFFFAOYSA-N | |||||||||
SMILES | CCNCC1=CC(=CC=C1)OC(F)(F)F | |||||||||
Canonical SMILES | CCNCC1=CC(=CC=C1)OC(F)(F)F | |||||||||
PubChem Compound | 63548077 | |||||||||
Last Modified | Jul 21 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume